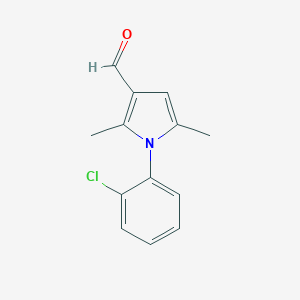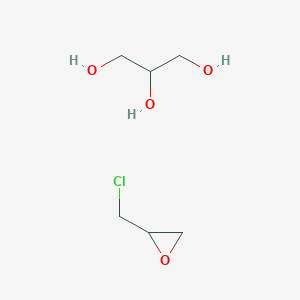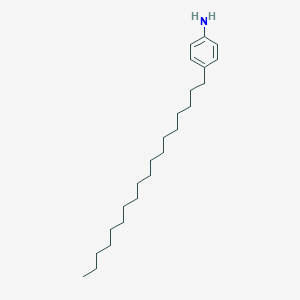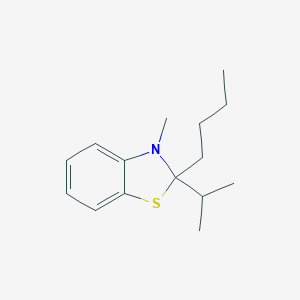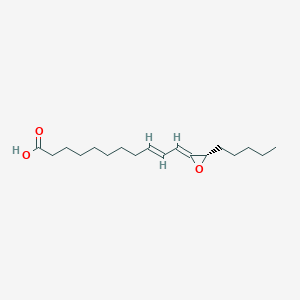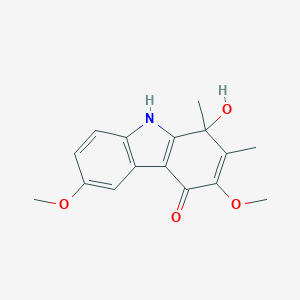
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in a variety of plant species, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been the subject of extensive scientific research due to its potential therapeutic properties, including its ability to act as an antidepressant, anti-inflammatory, and anti-cancer agent.
Aplicaciones Científicas De Investigación
Antioxidant Properties
1-Hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one and its derivatives have been studied for their antioxidant properties. For example, a study by Malvy, Paoletti, Searle, and Willson (1980) demonstrated that 6-hydroxy-1,4-dimethyl carbazole shows significant inhibitory action in various in vitro peroxidative systems. Its effectiveness as an antioxidant was notably higher than that of other compounds like promethazine in certain systems (Malvy, Paoletti, Searle, & Willson, 1980). Additionally, 6-Hydroxy-1, 4-dimethylcarbazole was found to act as a potent hydrogen donor, suppressing the oxidation of various substances, with an activity close to that of α-tocopherol, a well-known natural antioxidant (Yamamoto, Yamamoto, Niki, Gee, & Willson, 1992).
Photophysical Characterization
Carbazole derivatives exhibit interesting photophysical properties. Ghosh, Mitra, Saha, and Basu (2013) synthesized new fluorophores based on carbazole derivatives and conducted comprehensive photophysical characterizations. These compounds demonstrated sensitivity to solvent polarity, especially in their excited state, as observed in steady-state and time-resolved fluorescence experiments (Ghosh, Mitra, Saha, & Basu, 2013).
Applications in Dye-Sensitized Solar Cells
Carbazole derivatives have also been utilized in the development of organic sensitizers for dye-sensitized solar cells. Lim, Song, Kang, and Ko (2015) synthesized organic sensitizers using carbazole as an electron donor, demonstrating their potential for high performance in solar cell applications. These sensitizers showed strong molar absorption coefficients and a red-shifted absorption band, indicating efficient energy capture (Lim, Song, Kang, & Ko, 2015).
Antifungal and Antitumor Activities
Several studies have explored the antifungal and antitumor activities of carbazole derivatives. Ryu, Lee, Kim, Hong, Yoon, and Kim (2011) synthesized 6-hydroxy-1H-carbazole-1,4(9H)-diones and tested them for antifungal activity, finding that many compounds exhibited potent antifungal effects (Ryu, Lee, Kim, Hong, Yoon, & Kim, 2011). Additionally, Jasztold-Howorko, Landras, Pierré, Atassi, Guilbaud, Kraus-Berthier, Léonce, Rolland, Prost, and Bisagni (1994) synthesized and evaluated a series of carbazole derivatives as antitumor agents, with some showing high cytotoxicity and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).
Propiedades
Número CAS |
115920-42-8 |
|---|---|
Nombre del producto |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
1-hydroxy-3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-one |
InChI |
InChI=1S/C16H17NO4/c1-8-14(21-4)13(18)12-10-7-9(20-3)5-6-11(10)17-15(12)16(8,2)19/h5-7,17,19H,1-4H3 |
Clave InChI |
SMZGKKVSOZURAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
SMILES canónico |
CC1=C(C(=O)C2=C(C1(C)O)NC3=C2C=C(C=C3)OC)OC |
Sinónimos |
carbazomycin H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



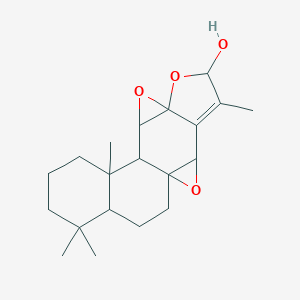

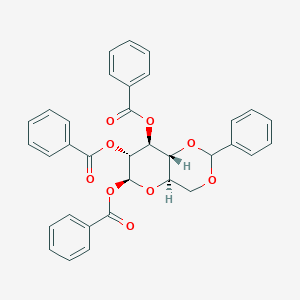
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
